![molecular formula C10H7N3O2 B2983951 N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 2249492-94-0](/img/structure/B2983951.png)
N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a fused pyridine and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide typically involves the reaction of furo[3,2-b]pyridine derivatives with cyanomethylating agents. One common method includes the treatment of furo[3,2-b]pyridine-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyanomethyl group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted furo[3,2-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting breast cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to disrupt key cellular signaling pathways by binding to enzymes such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) . This binding inhibits the proliferation of cancer cells and induces apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine-2(H)-one derivatives
- Nicotinonitrile derivatives
- Furo[2,3-b]pyridine derivatives
Uniqueness
N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide stands out due to its unique fused ring system and the presence of both a nitrile and carboxamide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Propiedades
IUPAC Name |
N-(cyanomethyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-3-5-13-10(14)9-6-7-8(15-9)2-1-4-12-7/h1-2,4,6H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINJYZEKHDGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)NCC#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
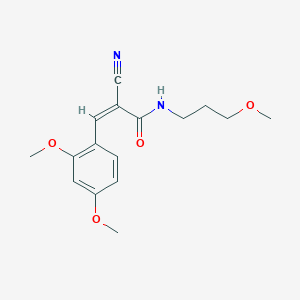

![3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-](/img/structure/B2983871.png)
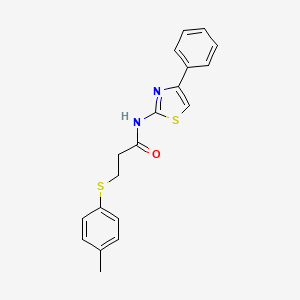
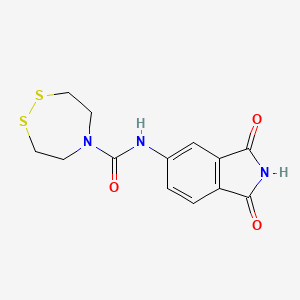
![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)
![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
![2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983882.png)
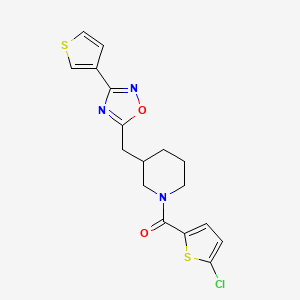
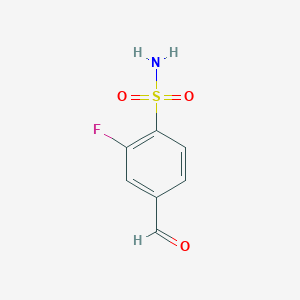
![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)
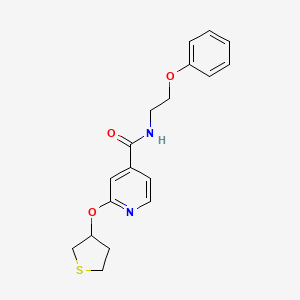
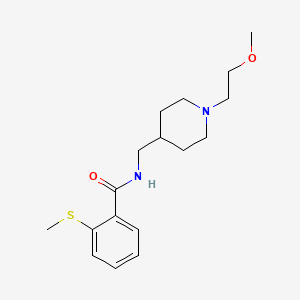
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)
